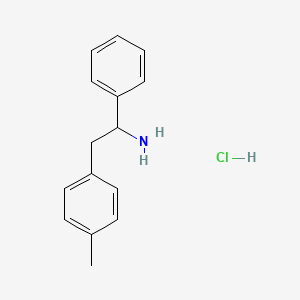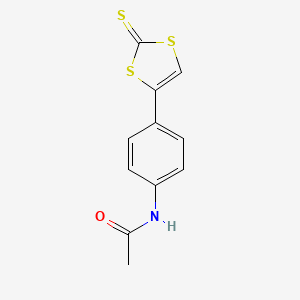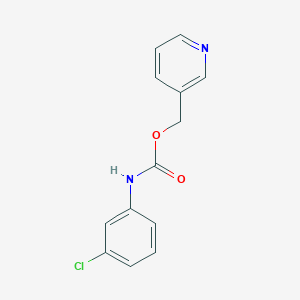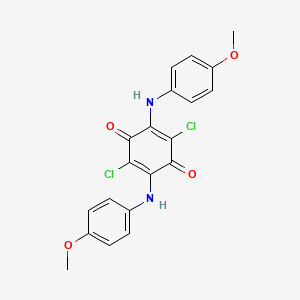![molecular formula C8H12Br2 B11955836 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane CAS No. 101183-79-3](/img/structure/B11955836.png)
7,7-Dibromo-2-methylbicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dibromo-2-methylbicyclo[4.1.0]heptane is a unique organic compound characterized by its bicyclic structure and the presence of two bromine atoms. Its molecular formula is C8H12Br2, and it has a molecular weight of 267.993 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane typically involves the bromination of 2-methylbicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 2-methylbicyclo[4.1.0]heptane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used to replace bromine atoms with iodine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) can induce elimination reactions.
Major Products Formed:
Substitution: 7,7-Diiodo-2-methylbicyclo[4.1.0]heptane.
Reduction: 2-Methylbicyclo[4.1.0]heptane.
Elimination: 2-Methylbicyclo[4.1.0]hept-1-ene.
Scientific Research Applications
7,7-Dibromo-2-methylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the reactivity and binding affinity of the compound with other molecules. The bicyclic structure provides rigidity, which can affect the compound’s interaction with enzymes and receptors .
Comparison with Similar Compounds
- 7,7-Dibromo-3-methylbicyclo[4.1.0]heptane
- 7,7-Dibromo-4-tert-butyl-1-methylbicyclo[4.1.0]heptane
- 7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]heptane
- 7,7-Dibromo-2-methoxybicyclo[4.1.0]heptane
- 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane
Uniqueness: 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane is unique due to its specific substitution pattern and the presence of two bromine atoms at the 7,7-positions. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the methyl group at the 2-position further differentiates it from other derivatives, influencing its steric and electronic characteristics .
Properties
CAS No. |
101183-79-3 |
|---|---|
Molecular Formula |
C8H12Br2 |
Molecular Weight |
267.99 g/mol |
IUPAC Name |
7,7-dibromo-2-methylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12Br2/c1-5-3-2-4-6-7(5)8(6,9)10/h5-7H,2-4H2,1H3 |
InChI Key |
DDLGYTAQJREHKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1C2(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)

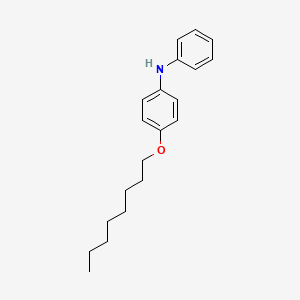
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
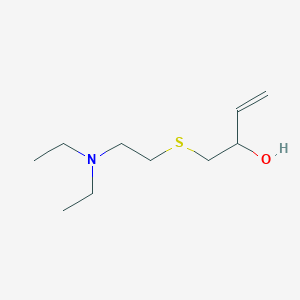

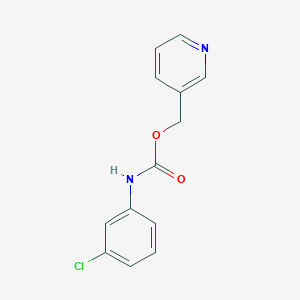
![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
